molecular formula C18H18O5 B13402766 (+/-)-Matteucinol

(+/-)-Matteucinol

Cat. No.: B13402766
M. Wt: 314.3 g/mol
InChI Key: DZTRDRPCROOSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Matteucinol is a naturally occurring flavonoid compound found in various plant species. It is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has a unique structure that allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Matteucinol typically involves the use of starting materials such as flavanone derivatives. One common synthetic route includes the cyclization of chalcones under acidic or basic conditions to form the flavanone core, followed by further functionalization to introduce the necessary hydroxyl groups. Reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization and functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as plant materials, using solvents like ethanol or methanol. The extracted compound is then purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Matteucinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.

    Substitution: Substitution reactions can introduce different functional groups onto the flavonoid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.

    Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research has shown that (+/-)-Matteucinol may have anticancer properties, making it a potential candidate for cancer therapy.

    Industry: The compound’s antioxidant properties also make it useful in the food and cosmetic industries as a natural preservative.

Mechanism of Action

The mechanism of action of (+/-)-Matteucinol involves its interaction with various molecular targets, including enzymes and receptors. The compound can scavenge free radicals, thereby reducing oxidative stress and preventing cellular damage. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression, contributing to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

(+/-)-Matteucinol can be compared with other flavonoids such as quercetin, kaempferol, and apigenin. While all these compounds share a similar flavonoid structure, this compound is unique in its specific hydroxylation pattern and the resulting biological activities. For example:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits anticancer and cardioprotective effects.

    Apigenin: Has been studied for its potential neuroprotective and anticancer properties.

Each of these compounds has unique structural features that contribute to their specific biological activities, making this compound a distinct and valuable compound for research and application.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-9-16(20)10(2)18-15(17(9)21)13(19)8-14(23-18)11-4-6-12(22-3)7-5-11/h4-7,14,20-21H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTRDRPCROOSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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